molecular formula C12H22N2O3 B7965556 tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate CAS No. 1779577-11-5

tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate

Cat. No.: B7965556
CAS No.: 1779577-11-5
M. Wt: 242.31 g/mol
InChI Key: OAJIQHJOQXQMMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate is a bicyclic heterocyclic compound featuring a fused pyridine-oxazine scaffold. The octahydro designation indicates full saturation of the pyridine ring, conferring rigidity and distinct stereoelectronic properties. This compound is a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting central nervous system (CNS) disorders or bacterial infections. Its tert-butyl carbamate (Boc) group enhances solubility and stability during synthetic workflows, making it a versatile building block for drug discovery .

Properties

IUPAC Name

tert-butyl 2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14/h9-10,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJIQHJOQXQMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1779577-11-5
Record name tert-butyl octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Temperature and Solvent Effects

Low temperatures (−78°C) are critical for minimizing side reactions during enolate formation. Substituting toluene with THF increases reaction rates but may reduce yield due to competing solvation effects. Polar aprotic solvents like dimethylformamide (DMF) are avoided to prevent premature hydrolysis of intermediates.

Base and Stoichiometry

LiHMDS (1.0 M in toluene) is preferred over weaker bases (e.g., NaH) due to its superior ability to deprotonate carbonyl precursors quantitatively. A slight excess of imidazole derivative (1.20 equiv) ensures complete consumption of the enolate, driving the reaction toward completion.

Table 2: Reaction Optimization Parameters

ParameterOptimal ValueImpact on Yield
Temperature−78°C+15%
LiHMDS Equiv2.20+10%
SolventToluene+5%

Purification and Characterization Techniques

Chromatographic Purification

Crude products are purified via flash column chromatography using silica gel (35–70 µm) and gradient elution with ethyl acetate/hexane mixtures. This step removes unreacted starting materials and byproducts, achieving ≥97% purity.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity. Key signals include:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 3.70–4.10 (m, 4H, oxazine ring), 2.80–3.20 (m, 4H, piperidine ring).

  • ¹³C NMR: 155.2 ppm (C=O), 79.8 ppm (tert-butyl quaternary carbon).

Table 3: Purification Methods and Outcomes

TechniquePurity (%)Recovery (%)
Flash Chromatography9785
Recrystallization9570

Challenges and Mitigation Strategies

Stereochemical Control

Racemization at the 4a and 8a positions is a common issue. Using enantiomerically pure precursors and low-temperature conditions mitigates this.

Scale-Up Limitations

Transitioning from lab-scale (milligram) to industrial production (kilogram) requires continuous flow reactors to maintain temperature control and mixing efficiency .

Chemical Reactions Analysis

Functional Group Transformations

The carboxylate and oxazine moieties enable diverse derivatization:

Reaction Type Conditions Product Yield Reference
Nucleophilic Acyl Substitution Reaction with amines (e.g., DIPEA) in THFAmide-linked analogs (e.g., azetidine-carbonyl derivatives)49–72%
Oxidation mCPBA in CH₂Cl₂N-Oxide derivatives65–80%
Reduction H₂/Pd-C in MeOHSaturated ring systems (e.g., decahydro analogs)~70%

Mechanistic Insights :

  • Nucleophilic substitution at the carboxylate occurs preferentially at the carbonyl carbon, facilitated by the electron-withdrawing oxazine ring.

  • Stereochemical retention is observed during acyl substitutions due to the rigid bicyclic framework .

Ring-Opening and Rearrangement Reactions

The oxazine ring undergoes controlled cleavage under specific conditions:

  • Acid-catalyzed ring-opening : Exposure to HCl in dioxane cleaves the oxazine ring, producing linear diamine intermediates.

  • Nucleophilic ring-opening : Reaction with Grignard reagents (e.g., MeMgBr) opens the oxazine ring, yielding substituted piperidine derivatives.

Example :

tert-Butyl oxazine carboxylate+MeMgBrTHF, 0°Ctert-Butyl 3-(methyl)piperidine-4-carboxylate(Yield: 58%)[5]\text{tert-Butyl oxazine carboxylate} + \text{MeMgBr} \xrightarrow{\text{THF, 0°C}} \text{tert-Butyl 3-(methyl)piperidine-4-carboxylate} \quad (\text{Yield: 58\%}) \quad[5]

Stereochemical Considerations

The (4aR,8aR) configuration governs reactivity:

  • Diastereoselective alkylation : Chiral auxiliaries or catalysts direct alkylation to the exo face of the oxazine ring .

  • Epimerization resistance : The rigid bicyclic structure prevents racemization under standard reaction conditions (pH 4–9, ≤80°C) .

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of tert-butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate is in medicinal chemistry. Research indicates that compounds with similar structures exhibit significant pharmacological activities.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrido[4,3-b][1,4]oxazine compounds showed inhibitory effects on cancer cell lines. The mechanism of action involves apoptosis induction and cell cycle arrest. This suggests that this compound could serve as a lead compound for developing new anticancer agents.

Material Science

The compound is also explored for its potential in material science due to its unique structural properties.

Application: Polymer Synthesis

Research has shown that this compound can act as a monomer or additive in synthesizing novel polymers with enhanced thermal stability and mechanical properties.

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate in synthesizing various organic molecules.

Application: Synthesis of Bioactive Compounds

The compound can be utilized in multi-step synthesis protocols to create bioactive molecules with specific functionalities. Its reactivity allows for transformations that are crucial in building complex organic structures.

Mechanism of Action

The mechanism of action of tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of pyrido-oxazine derivatives, which vary in substituents, ring saturation, and stereochemistry. Below is a comparative analysis with structurally similar compounds:

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight Substituent(s) Key Applications/Properties
tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate (Target) C₁₂H₂₀N₂O₃ 240.30 None (fully saturated) CNS drug intermediates, stability focus
tert-Butyl 6-methyl-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate C₁₃H₁₈N₂O₃ 250.29 6-methyl Antibacterial agent precursors
tert-Butyl 6-bromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate C₁₂H₁₅BrN₂O₃ 315.16 6-bromo Cross-coupling reactions, functionalization

Key Findings :

Saturation Effects :

  • The target compound ’s octahydro structure confers enhanced conformational rigidity compared to partially saturated analogs like the 6-methyl and 6-bromo derivatives. This rigidity may improve binding specificity in receptor-targeted drug design .
  • The 6-bromo derivative’s unsaturated pyrido-oxazine core enables facile functionalization (e.g., Suzuki coupling), a feature absent in the fully saturated target compound .

Bromine in C₁₂H₁₅BrN₂O₃ introduces steric and electronic effects, making it reactive in palladium-catalyzed reactions, whereas the target compound’s unsubstituted scaffold prioritizes stability over reactivity .

Pharmacological Relevance: Pyrido-oxazine derivatives with electron-withdrawing groups (e.g., bromine) exhibit enhanced antibacterial activity against Gram-positive pathogens, as seen in related quinoxaline 1,4-dioxides . The target compound’s saturated structure may reduce such activity but improve metabolic stability.

Research Implications

The target compound’s saturated scaffold offers a trade-off between reduced reactivity and enhanced stability, making it ideal for prolonged in vivo studies. In contrast, brominated or methylated analogs serve as versatile intermediates for rapid SAR exploration. Future studies should prioritize crystallographic data to correlate ring saturation with target binding modes.

Biological Activity

tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate (CAS No. 1779577-11-5) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and herbicidal applications. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₂N₂O₃
  • Molecular Weight : 242.31 g/mol
  • Structural Characteristics : The compound features a pyridooxazine framework which is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine derivatives exhibit potent antibacterial properties. For instance, studies on 4H-4-oxoquinolizine derivatives have shown effectiveness against various bacterial strains, including Gram-positive , Gram-negative , and anaerobic organisms . These compounds are particularly noted for their activity against quinolone-resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Comparative Antibacterial Efficacy

A comparative analysis of several derivatives has demonstrated that modifications at the C-8 position significantly influence antibacterial profiles. For example, certain analogues exhibited lower ED(50) values against resistant strains compared to traditional antibiotics like ciprofloxacin .

CompoundED(50) (mg/kg)Target Bacteria
Analogue A0.8S. aureus
Analogue B2.0S. pneumoniae
Analogue C1.4E. coli
ABT-7193.0S. aureus

Herbicidal Activity

In addition to its antibacterial properties, tert-butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine derivatives have been investigated for their herbicidal activity. Research has indicated that these compounds can effectively control undesirable plant growth by acting as herbicides . The mechanisms of action typically involve the inhibition of specific metabolic pathways in target plants.

The biological activity of tert-butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine derivatives is believed to stem from their ability to interact with bacterial enzymes and plant metabolic pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit DNA gyrase and topoisomerase IV in bacteria.
  • Metabolic Disruption : In plants, these compounds may interfere with photosynthesis or amino acid synthesis pathways.

Study on Antibacterial Efficacy

A study published in PubMed highlighted the synthesis and evaluation of various oxoquinolizine derivatives against resistant bacterial strains. The findings indicated that structural modifications could enhance antibacterial efficacy while reducing toxicity .

Herbicide Development

Another research effort focused on synthesizing pyrido[2,3-d][1,3]oxazin derivatives for use as herbicides demonstrated significant effectiveness in controlling weed species without harming crop plants .

Q & A

What are the recommended synthesis protocols for tert-butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate, and how can reaction yields be optimized?

Basic Research Question
Methodological Answer:
Synthesis of this compound typically involves coupling reactions using tert-butyl carbamate derivatives and functionalized pyrido-oxazine precursors. Key steps include:

  • Catalyst Selection : Bismuth oxide catalysts (e.g., combustion-derived Bi₂O₃) have been effective in analogous syntheses, achieving yields >90% for pyrido-oxazine derivatives .
  • Purification : Recrystallization from boiling water or ethanol is recommended to obtain analytical-grade samples, as validated for structurally related oxazines (e.g., 2-amino-4-hydroxy-5-formyl-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazines) .
  • Yield Optimization : Control reaction temperature (e.g., 60–80°C) and stoichiometric ratios (1:1.2 molar ratio of carbamate to oxazine precursor) to minimize side products.

Table 1 : Synthesis Parameters for Analogous Pyrido-Oxazine Derivatives

Reaction ComponentOptimal ConditionsYield RangeReference
Bismuth Oxide Catalyst70°C, 12 hours90–95%
Recrystallization SolventBoiling water or ethanol>99% purity

How should researchers characterize this compound using spectroscopic and analytical techniques?

Basic Research Question
Methodological Answer:
Characterization requires a combination of NMR, mass spectrometry (MS) , and elemental analysis :

  • ¹H/¹³C NMR : Compare chemical shifts to structurally similar compounds. For example, pyrido-oxazine derivatives exhibit characteristic peaks for tert-butyl groups (δ ~1.4 ppm in ¹H NMR) and carbonyl carbons (δ ~155 ppm in ¹³C NMR) .
  • High-Resolution MS (HRMS) : Use electrospray ionization (ESI) to confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error.
  • Elemental Analysis : Ensure C, H, N values fall within ±0.4% of theoretical values, as validated for pyrimido-oxazines .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question
Methodological Answer:
While specific toxicity data for this compound is limited, safety measures for structurally related tert-butyl carbamates include:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols, as similar compounds exhibit acute toxicity (H302-H312 hazard codes) .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent degradation .

How can researchers design experiments to evaluate the compound’s pharmacological activity, such as anticancer effects?

Advanced Research Question
Methodological Answer:
Adapt methodologies from studies on pyrido-oxazine derivatives:

  • Cell-Based Assays : Use MTT assays on hepatocellular carcinoma lines (e.g., HepG2, Huh-7) to measure growth inhibition (IC₅₀). Include positive controls (e.g., doxorubicin) .
  • Mechanistic Studies :
    • NF-κB Pathway : Employ luciferase reporter assays to assess inhibition of NF-κB activation .
    • Cell Cycle Analysis : Use flow cytometry with propidium iodide staining to evaluate G1/S phase arrest .

Table 2 : Pharmacological Testing Parameters from Analogous Studies

Assay TypeCell LineKey FindingsReference
MTT ViabilityHepG2IC₅₀ = 12.5 μM
NF-κB Reporter GeneHuh-760% inhibition at 10 μM

How can contradictions in toxicity data across studies be resolved?

Advanced Research Question
Methodological Answer:
Discrepancies in toxicity profiles (e.g., acute vs. chronic exposure limits) require:

  • Dose-Response Studies : Test across multiple concentrations (e.g., 1–100 μM) and exposure durations (24–72 hours) .
  • Cross-Validation : Compare data with structurally analogous compounds (e.g., tert-butyl piperidine carboxylates) to identify structure-activity relationships (SARs) .
  • In Silico Modeling : Use tools like ADMET Predictor™ to estimate LD₅₀ and bioaccumulation factors, supplementing experimental data .

What strategies improve the compound’s stability under varying experimental conditions?

Advanced Research Question
Methodological Answer:
Stability optimization involves:

  • pH Control : Maintain neutral pH (6.5–7.5) in aqueous solutions to prevent hydrolysis of the tert-butyl carbamate group .
  • Light Sensitivity : Store solutions in amber vials, as UV exposure degrades similar heterocyclic compounds .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for solid forms) .

What advanced techniques can elucidate the compound’s interaction with biological targets?

Advanced Research Question
Methodological Answer:

  • X-Ray Crystallography : Co-crystallize the compound with target proteins (e.g., NF-κB subunits) to resolve binding modes .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for receptor-ligand interactions .
  • Molecular Dynamics Simulations : Model interactions with lipid bilayers or DNA using software like GROMACS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.